molecular formula C7H15NO B1329751 1-(Aminomethyl)cyclohexanol CAS No. 4000-72-0

1-(Aminomethyl)cyclohexanol

Cat. No. B1329751
CAS RN: 4000-72-0
M. Wt: 129.2 g/mol
InChI Key: XUSXTHMTOSFZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)cyclohexanol is a compound that serves as a key intermediate or building block in the synthesis of various chemical entities. It is characterized by the presence of an amino group attached to a methyl group, which is in turn bonded to a cyclohexanol ring. This structure provides a versatile functionality that can be exploited in different chemical reactions to produce a wide range of derivatives with potential biological activities or material properties.

Synthesis Analysis

The synthesis of derivatives of 1-(Aminomethyl)cyclohexanol has been reported through various methods. For instance, the synthesis of ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate, which is a derivative of 1-(Aminomethyl)cyclohexanol, was achieved via enzymatic resolution of racemic trans-2-azido cyclohexanols . Another synthesis approach involved the use of L-serine as a starting material for the diastereoselective synthesis of a functionalized cyclohexene skeleton, which is a part of the GS4104 compound . Additionally, 1,1-Bis(aminomethyl)cyclohexane was used in a condensation reaction with formaldehyde to produce a tetraspiro nonacyclic compound .

Molecular Structure Analysis

The molecular structure of derivatives of 1-(Aminomethyl)cyclohexanol has been elucidated using various analytical techniques. For example, the crystal structures of the synthesized PNA oligomers incorporating 1-(Aminomethyl)cyclohexanol derivatives showed an equatorial disposition of the tertiary amide group . The absolute configurations of key intermediates in another synthesis were confirmed by two-dimensional NMR studies . X-ray analysis and 13C NMR spectroscopy were used to determine the structure of a tetraspiro nonacyclic compound derived from 1,1-bis(aminomethyl)cyclohexane .

Chemical Reactions Analysis

1-(Aminomethyl)cyclohexanol and its derivatives participate in various chemical reactions. The Mannich reaction was used to synthesize aminomethyl derivatives of 1-cyclohexylbarbituric acids, which displayed antiinflammatory activity . The amino acid-catalyzed direct asymmetric Mannich reaction was employed to produce Mannich bases from aminomethyl ether and cyclohexanones . Additionally, the [4 + 2] cycloaddition reaction was utilized to synthesize 4-hydroxymethyl-2-cyclohexen-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Aminomethyl)cyclohexanol derivatives are influenced by their molecular structure. The crystal structures of the synthesized compounds often reveal the spatial arrangement of functional groups, which can affect their reactivity and interaction with other molecules . The presence of the amino group contributes to the formation of hydrogen bonds, which can stabilize certain conformations and influence the solubility and boiling points of the compounds. The reactivity of these derivatives in chemical reactions such as the Mannich reaction and cycloaddition indicates their potential utility in the synthesis of pharmacologically active compounds or materials with specific properties .

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

1-(Aminomethyl)cyclohexanol derivatives have been studied for their analgesic and anti-inflammatory capacities. Compounds derived from this chemical were synthesized using Stork enamine, Mannich, and Grignard reactions and showed notable analgesic activities in oral administration, comparable to ibuprofen, with significant anti-inflammatory activities (Liu et al., 2013).

Antifibrinolytic Activities

AMCA, an isomer of 1-(aminomethyl)cyclohexane carboxylic acid, was identified as a potent antifibrinolytic agent. It demonstrated efficacy in controlling bleeding caused by general or local fibrinolysis, suggesting potential medical applications (Andersson et al., 2009).

Enzymatic Activation

Cyclohexanol, related to 1-(aminomethyl)cyclohexanol, was found to induce cytochrome P450 enzymes. This suggests its potential role in biochemical reactions involving enzyme activation, particularly in the context of mutagenicity studies (Escobar-García et al., 2001).

Antioxidant and Enzymatic Inhibitory Properties

Studies on metal complexes of the amino acid [1-(aminomethyl)cyclohexyl]acetic acid revealed antioxidant properties and selective inhibitory activities on xanthine oxidase. This suggests potential therapeutic applications in oxidative stress-related conditions (Ikram et al., 2015).

Antimutagenic Effects

Cyclohexanol showed potential in inhibiting the mutagenicity of certain nitrosamines. This indicates its possible use in preventing mutations at a molecular level, particularly in the context of tobacco-related carcinogens (Espinosa-Aguirre et al., 1993).

Biocorrosion Inhibition

Aminomethoxy derivatives of cyclohexanol have been studied for their bactericidal properties, particularly against sulfate-reducing bacteria. These compounds could be effective in preventing biocorrosion, a significant issue in industrial settings (Ismayilova, 2022).

Safety And Hazards

Safety data indicates that contact with 1-(Aminomethyl)cyclohexanol should be avoided, including inhalation . It should be used in a well-ventilated area and personal protective equipment should be worn when risk of exposure occurs . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSXTHMTOSFZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193065
Record name 1-(Aminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclohexan-1-ol

CAS RN

4000-72-0, 71412-02-7
Record name 1-(Aminomethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4000-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)cyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004000720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Aminomethyl)cyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Aminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (aminomethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Aminomethyl-1-cyclohexanol hydrochloride (1 g, 6.04 mmol) was dissolved in cold water and then K2CO3 and ether were added. The mixture was stirred and then the ether layer was separated and the aqueous layer was again extracted with ether. The ether layers were combined, dried over MgSO4 and concentrated to afford 1-aminomethyl-1-cyclohexanol which was mixed with DMSO (3 mL) and 1-ethyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline (0.8 g, 3 mmol). The reaction mixture was stirred at 110° C. overnight and then was partitioned between water and CH2Cl2. The CH2Cl2 layer was separated, dried, filtered and evaporated. The residue was crystallized from CH2Cl2 and recrystallized from acetonitrile to afford 0.65 g of 1-ethyl-6-methoxy-N-[(1-hydroxycyclohexyl)methyl]-1H-pyrazolo[3,4-b]quinolin-4-amine, m.p. 201-°203° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of cyclohexanone cyanohydrin (2 g, 15.98 mmol) in anhydrous THF (40 mL) at rt was added portion-wise LiAlH4 (1.82 g, 47.94 mmol). The reaction vessel was sealed and the mixture was heated at 80° C. for 5 h. The mixture was cooled to 0° C. and water (1 mL), 1M aq NaOH (1 mL), and water (3 mL) were added sequentially. To the resulting mixture was added DCM and saturated aq sodium potassium tartrate, and the mixture stirred for 3 h. The organic layer was separated and further washed with brine. The organic layer was separated, dried over MgSO4, filtered, and concentrated under reduced pressure to afford 1-(aminomethyl)cyclohexanol (1.3 g) which was not purified further. LCMS (ESI) m/z 130 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclohexanol
Reactant of Route 2
1-(Aminomethyl)cyclohexanol
Reactant of Route 3
Reactant of Route 3
1-(Aminomethyl)cyclohexanol
Reactant of Route 4
Reactant of Route 4
1-(Aminomethyl)cyclohexanol
Reactant of Route 5
1-(Aminomethyl)cyclohexanol
Reactant of Route 6
1-(Aminomethyl)cyclohexanol

Citations

For This Compound
40
Citations
BB Smith - 1953 - search.proquest.com
… The second method of preparing cycloheptanone was first published as a note by Tiffeneau, Weill and Tchoubar29 who treated 1-aminomethyl-cyclohexanol with nitrous acid to obtain …
Number of citations: 1 search.proquest.com
NJ Doorenbos - 1954 - search.proquest.com
THE PREPARATION OP BASIC ALCOHOLS AND BASIC ALKYL CHLORIDES WHICH CONTAIN A 1-HEXA, 1-HEPTA- OR 1 -0 CTAMETHYLENIKIN0 RADICAL No Page 1 THE …
Number of citations: 0 search.proquest.com
MN Aboul-Enein, AA El-Azzouny, YA Maklad… - Journal of the Iranian …, 2006 - Springer
… electrophilic 1,7,7-trimethyl-bicyclo[2.2.1]heptan nitramine (camphor nitroimine) 4 with either D(-)-threo-2-amino-1-(4nitrophenyl)-propan-1,3-diol (17) or 1-aminomethylcyclohexanol (18…
Number of citations: 3 link.springer.com
DS Tarbell, DP Harnish - Journal of the American Chemical …, 1952 - ACS Publications
… 1 - Aminomethyl-cyclohexanol.—Cyclohexanone cyanohydrin was prepared from potassium cyanide and the bisulfite addition product of cyclohexanone according to the method of …
Number of citations: 34 pubs.acs.org
HJ Dauben Jr, HJ Ringold, RH Wade… - Organic …, 2003 - Wiley Online Library
Cycloheptanone reactant: 245.5 g. (258.5 ml., 2.5 moles) of redistilled cyclohexanone intermediate: sodium salt of 1‐(nitromethyl)cyclohexanol intermediate: 1‐(aminomethyl)…
Number of citations: 46 onlinelibrary.wiley.com
HJ Dauben Jr, HJ Ringold, RH Wade… - Journal of the …, 1951 - ACS Publications
The difficulties involved in effecting the con-densation of nitromethane with cyclohexanone4’5· 6'7 have been resolved recently by Grob and von Tscharner6 in their use of a molar …
Number of citations: 32 pubs.acs.org
DV NIGHTINGALE, FB ERICKSON… - The Journal of Organic …, 1950 - ACS Publications
The purpose of the investigation was to prepare a series of a-nitroalkylcyclo-hexanols by the reaction of alicyclic ketones with nitroparaffins in the presence of sodium ethoxide or …
Number of citations: 14 pubs.acs.org
HR Nace, BB Smith - Journal of the American Chemical Society, 1952 - ACS Publications
… 1 - Aminomethyl-cyclohexanol.—Cyclohexanone cyanohydrin was prepared from potassium cyanide and the bisulfite addition product of cyclohexanone according to the method of …
Number of citations: 6 pubs.acs.org
JB Class, JG Aston - Journal of the American Chemical Society, 1951 - ACS Publications
Identification of the product resulted from equivalent weight determinations by electrometric titration with HC1 (equivalent weight: caled., 74.13; found, 74.53, 74.59). A cryoscopic deter-…
Number of citations: 10 pubs.acs.org
F Cagide, F Borges, LR Gomes, JN Low - Journal of Molecular Structure, 2013 - Elsevier
In this work the synthesis of a new chromone (6-bromo-N-(cyclohex-1-en-1-ylmethyl)-4-oxo-4H-chromene-2-carboxamide) by a strategy performed in three steps is reported. The …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.